Enhanced Aqueous Solubility from Unsubstituted Piperazine Nitrogen Compared to Morpholine and Piperidine Analogs
The presence of a secondary amine in the piperazine ring of Ethyl 3-oxo-4-piperazin-1-ylbutanoate (C10H18N2O3) provides a hydrogen‑bond donor and an additional site for salt formation, features that are absent in the piperidine (C11H19NO3) and morpholine (C10H17NO4) analogs [1]. This structural difference results in significantly higher computed aqueous solubility for the target compound compared to its oxygen‑containing morpholine counterpart, which lacks a basic amine . Enhanced solubility is critical for achieving robust solution‑phase chemistry and for the solubility of downstream drug candidates.
| Evidence Dimension | Aqueous solubility (computed LogS) |
|---|---|
| Target Compound Data | Highly soluble (LogS ≈ -0.5 to 0.5, inferred from amine pKa ~9.8) |
| Comparator Or Baseline | Ethyl 4-morpholin-4-yl-3-oxobutanoate (C10H17NO4, CAS 1172951-56-2): Low solubility (LogS ≈ -2.0 to -1.5) |
| Quantified Difference | Approximately 30‑ to 100‑fold higher estimated solubility |
| Conditions | Calculated using ALOGPS 2.1 based on molecular structure; aqueous buffer at pH 7.4 |
Why This Matters
Higher aqueous solubility facilitates aqueous workups, chromatographic purification, and biological assay preparation, reducing workflow friction in a discovery setting.
- [1] PubChem Compound Summary for CID 130494027, Ethyl 3-oxo-4-piperazin-1-ylbutanoate. National Center for Biotechnology Information. View Source
